molecular formula C8H9BF3K B1655185 Potassium trifluoro(1-phenylethyl)boranuide CAS No. 329976-80-9

Potassium trifluoro(1-phenylethyl)boranuide

Cat. No. B1655185
CAS RN: 329976-80-9
M. Wt: 212.06
InChI Key: FQDLGAXXPXNHJV-UHFFFAOYSA-N
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Description

Potassium trifluoro(1-phenylethyl)boranuide, also known as Potassium trifluoro(1-phenylethyl)borate(1-), is a chemical compound with the molecular formula CHBFK . Its average mass is 212.062 Da and its monoisotopic mass is 212.038651 Da .


Synthesis Analysis

Potassium trifluoro(1-phenylethyl)boranuide can be synthesized through various methods. One such method involves the decarboxylative borylation reaction of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions . Another method involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .


Molecular Structure Analysis

The molecular structure of Potassium trifluoro(1-phenylethyl)boranuide is represented by the formula CHBFK . The compound has an average mass of 212.062 Da and a monoisotopic mass of 212.038651 Da .


Chemical Reactions Analysis

Potassium trifluoro(1-phenylethyl)boranuide is a type of organoboron reagent that has been used as the primary boron source in Suzuki–Miyaura-type reactions . These reactions involve the coupling of boronic acids with various electrophiles .


Physical And Chemical Properties Analysis

Potassium trifluoro(1-phenylethyl)boranuide is a solid at 20 degrees Celsius . It has a molecular weight of 212.06g/mol . It should be stored under inert gas as it is hygroscopic .

Mechanism of Action

The mechanism of action of Potassium trifluoro(1-phenylethyl)boranuide involves its use as a reagent in various C–C bond forming reactions . It is remarkably compliant with strong oxidative conditions and is moisture- and air-stable .

Safety and Hazards

Potassium trifluoro(1-phenylethyl)boranuide can cause skin and eye irritation . It is recommended to wear suitable personal protective equipment when handling this compound . If skin or eye irritation occurs, medical advice should be sought .

Future Directions

Potassium trifluoro(1-phenylethyl)boranuide, as a special class of organoboron reagents, offers several advantages over the corresponding boronic acids and esters . It is expected to find increasing use in various chemical reactions, particularly in the field of organic synthesis .

properties

IUPAC Name

potassium;trifluoro(1-phenylethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3.K/c1-7(9(10,11)12)8-5-3-2-4-6-8;/h2-7H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDLGAXXPXNHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(C)C1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

329976-80-9
Record name Borate(1-), trifluoro(1-phenylethyl)-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329976-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name potassium trifluoro(1-phenylethyl)boranuide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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